1-Chloro-2-butene

Catalog No.
S564783
CAS No.
591-97-9
M.F
C4H7Cl
M. Wt
90.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-2-butene

CAS Number

591-97-9

Product Name

1-Chloro-2-butene

IUPAC Name

(E)-1-chlorobut-2-ene

Molecular Formula

C4H7Cl

Molecular Weight

90.55 g/mol

InChI

InChI=1S/C4H7Cl/c1-2-3-4-5/h2-3H,4H2,1H3/b3-2+

InChI Key

YTKRILODNOEEPX-NSCUHMNNSA-N

SMILES

CC=CCCl

Synonyms

1-chloro-2-butene, 2-butenyl chloride, crotyl chloride

Canonical SMILES

CC=CCCl

Isomeric SMILES

C/C=C/CCl

Organic Synthesis:

One of the primary applications of 1-chloro-2-butene in scientific research lies in organic synthesis. Its reactive nature as a chlorinated alkene allows it to participate in various reactions, making it a valuable building block for the construction of complex organic molecules.

  • Diels-Alder Reaction

    1-Chloro-2-butene acts as a dienophile in the Diels-Alder reaction, readily reacting with dienes to form cyclic adducts. This reaction offers a versatile approach to creating diverse cyclic structures, crucial for the synthesis of pharmaceuticals, natural products, and other complex molecules .

  • Nucleophilic Substitution

    The chlorine atom in 1-chloro-2-butene makes it susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, such as hydroxyl, amine, or thiol, onto the molecule, further expanding its synthetic utility .

Polymer Science:

-Chloro-2-butene plays a role in the field of polymer science, particularly in the synthesis of certain types of polymers.

  • Comonomer in Polymerization: It can be employed as a comonomer in the polymerization process, leading to the formation of copolymers with specific properties. These copolymers can exhibit enhanced thermal stability, mechanical strength, or other desirable characteristics compared to homopolymers .

Material Science:

The unique properties of 1-chloro-2-butene also hold potential applications in material science.

  • Precursor for Functional Materials: It can act as a precursor for the synthesis of functional materials with specific functionalities. For instance, 1-chloro-2-butene can be used to prepare materials with controlled electrical conductivity, making it relevant for research in electronic devices and sensors .

1-Chloro-2-butene is an organic compound with the molecular formula C4H7ClC_4H_7Cl and a molecular weight of approximately 90.55 g/mol. It features a four-carbon chain with a double bond between the second and third carbon atoms, and a chlorine atom attached to the first carbon. Its structural representation can be denoted as:

text
H3C-CH=CH-CH2Cl

This compound exists as a mixture of stereoisomers, primarily cis and trans forms, which can exhibit different physical and chemical properties. 1-Chloro-2-butene is synthesized mainly for use as an intermediate in the production of various chemicals, including polymers, resins, and pharmaceuticals. Its reactivity as an alkylating agent makes it valuable in organic synthesis, particularly for creating new carbon-carbon bonds .

Crotyl chloride is a hazardous compound and should be handled with appropriate precautions.

  • Toxicity: It is toxic on inhalation, ingestion, and skin contact. Exposure can cause irritation of the respiratory system, eyes, and skin.
  • Flammability: Flammable liquid []
  • Reactivity: Reacts with strong bases and oxidizers.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling crotyl chloride.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry place away from heat and light.
Due to its allylic chloride functionality:

  • Hydrolysis: When treated with warm water, it can hydrolyze to form a mixture of allylic alcohols.
    CH3CH=CHCH2Cl+H2Omixture of alcohols\text{CH}_3\text{CH}=\text{CH}\text{CH}_2\text{Cl}+\text{H}_2\text{O}\rightarrow \text{mixture of alcohols}
  • Nucleophilic Substitution: It can react with nucleophiles such as sodium hydroxide, leading to the formation of crotyl alcohol and sodium chloride.
    CH3CH=CHCH2Cl+NaOHCH3CH=CHCH2OH+NaCl\text{CH}_3\text{CH}=\text{CH}\text{CH}_2\text{Cl}+\text{NaOH}\rightarrow \text{CH}_3\text{CH}=\text{CH}\text{CH}_2\text{OH}+\text{NaCl}
  • Alkylation: As an alkylating agent, it can participate in various reactions that introduce the chlorine substituent into other molecules .

1-Chloro-2-butene can be synthesized through various methods:

  • Reaction of Hydrochloric Acid with Crotonaldehyde: This method involves treating crotonaldehyde with hydrochloric acid.
    CH3CH=CHCHO+HClCH3CH=CHCH2Cl+H2O\text{CH}_3\text{CH}=\text{CHCHO}+\text{HCl}\rightarrow \text{CH}_3\text{CH}=\text{CH}\text{CH}_2\text{Cl}+\text{H}_2\text{O}
  • Alkylation Reactions: It can also be produced via alkylation reactions involving other halogenated compounds .

Studies on the interactions of 1-chloro-2-butene primarily focus on its reactivity with nucleophiles and its behavior under different reaction conditions. Research has shown that it can undergo stereospecific reactions when interacting with organometallic reagents like phenyllithium, highlighting its utility in studying reaction mechanisms .

Several compounds share structural similarities with 1-chloro-2-butene. Here are some notable examples:

Compound NameFormulaKey Features
1-ChlorobuteneC4H7ClC_4H_7ClChlorine on the first carbon; reactive alkene
3-ChlorobuteneC4H7ClC_4H_7ClChlorine on the third carbon; different reactivity profile
ButadieneC4H6C_4H_6Diene structure; used in synthetic rubber production
Vinyl ChlorideC2H3ClC_2H_3ClSmaller structure; used to produce polyvinyl chloride (PVC)

Uniqueness of 1-Chloro-2-butene: Its unique position as an allylic chloride allows for specific nucleophilic substitution reactions that are not possible with other similar compounds. Additionally, its ability to participate in both substitution and elimination reactions makes it versatile for various synthetic applications .

1-Chloro-2-butene is an organic halogenated alkene with the molecular formula C₄H₇Cl and a molecular weight of 90.55 g/mol [1] [3]. The compound features a four-carbon chain containing a carbon-carbon double bond positioned between the second and third carbon atoms, with a chlorine atom attached to the first carbon [4] [6]. This structural arrangement classifies 1-chloro-2-butene as an allylic halide, where the halogen is located on a carbon atom adjacent to the double bond system [3] [4].

The molecular structure exhibits sp² hybridization at the carbons involved in the double bond, while the remaining carbon atoms adopt sp³ hybridization [20]. The carbon-carbon double bond length in 1-chloro-2-butene is approximately 1.342 Å, which is consistent with typical alkene double bond distances [22]. The compound contains a total of 11 bonds, including 4 non-hydrogen bonds, 1 multiple bond, and 1 double bond [20].

The bonding characteristics are influenced by the electron-withdrawing nature of the chlorine atom, which creates an electronegative center that affects the electron density distribution throughout the molecule [6] [30]. The presence of the chlorine substituent adjacent to the conjugated π-system results in stabilization through resonance effects, contributing to the compound's overall structural stability [29] [33].

Structural ParameterValueSource
Molecular FormulaC₄H₇Cl [1]
Molecular Weight90.55 g/mol [1]
Carbon-Carbon Double Bond Length1.342 Å [22]
Total Number of Bonds11 [20]
Non-Hydrogen Bonds4 [20]
Multiple Bonds1 [20]

Stereochemical Properties

Cis-Trans Isomerism in 1-Chloro-2-butene

1-Chloro-2-butene exhibits cis-trans geometric isomerism due to the restricted rotation around the carbon-carbon double bond [7] [26]. The compound exists as two distinct stereoisomers: the cis isomer (Z)-1-chloro-2-butene and the trans isomer (E)-1-chloro-2-butene [4] [6] [9]. In the cis configuration, the chloromethyl group and the methyl group are positioned on the same side of the double bond, while in the trans configuration, these substituents are located on opposite sides [7] [28].

The trans isomer demonstrates greater thermodynamic stability compared to the cis isomer, following the general principle that trans alkenes are more stable than their cis counterparts due to reduced steric strain [26] [28]. This stability difference arises from the minimized steric hindrance between the larger substituent groups when they are positioned on opposite sides of the double bond [25] [27].

Experimental data reveals distinct physical properties for each isomer [14]. The trans isomer exhibits a boiling point of 84.8°C at 752 mmHg with a refractive index of 1.4350 at 20°C and a density of 0.9295 g/cm³ at 20°C [14]. The cis isomer shows a slightly lower boiling point of 84.1°C at 758 mmHg, a higher refractive index of 1.4390 at 20°C, and a higher density of 0.9426 g/cm³ at 20°C [14].

PropertyTrans IsomerCis IsomerSource
Boiling Point84.8°C (752 mmHg)84.1°C (758 mmHg) [14]
Refractive Index (20°C)1.43501.4390 [14]
Density (20°C)0.9295 g/cm³0.9426 g/cm³ [14]

Conformational Analysis and Energetics

The conformational behavior of 1-chloro-2-butene involves rotational barriers around single bonds, particularly the rotation around the carbon-carbon bond connecting the chloromethyl group to the alkene system [37]. Experimental measurements of internal rotation barriers provide insight into the energetic landscape of different conformational states [37].

The rotational barrier analysis reveals significant energy variations depending on the dihedral angle of rotation [37]. The minimum energy conformation occurs at approximately 116.4° and 243.6°, representing the most stable rotational arrangements [37]. Maximum energy barriers are observed at approximately 53° and 307°, reaching values of 10.06 kJ/mol [37]. These energy differences reflect the steric interactions between the chlorine atom and adjacent hydrogen atoms during rotation [37].

The conformational preferences are influenced by several factors including steric repulsion, electronic effects, and dipole-dipole interactions [37]. The chlorine atom's size and electronegativity contribute to the observed rotational barriers, with higher energy conformations corresponding to eclipsed arrangements where steric clashing is maximized [13] [37].

Dihedral Angle (°)Energy (kJ/mol)Energy (cm⁻¹)Conformational State
116.40.000Global minimum
243.60.000Global minimum
5310.06841Maximum barrier
30710.06841Maximum barrier
03.20268Local minimum
1806.21519Local maximum

Source: [37]

Structural Elucidation Methods

Spectroscopic Structure Determination

Nuclear Magnetic Resonance spectroscopy serves as a primary tool for structural characterization of 1-chloro-2-butene isomers [15] [18]. Proton Nuclear Magnetic Resonance analysis reveals distinct coupling patterns that enable differentiation between cis and trans configurations . The coupling constants in proton Nuclear Magnetic Resonance spectroscopy provide diagnostic information about the geometric arrangement around the double bond .

Infrared spectroscopy identifies characteristic absorption bands that confirm the molecular structure [1] [16]. The carbon-carbon double bond stretch appears at approximately 1650 cm⁻¹, while the carbon-chlorine stretching vibration is observed in the 610-650 cm⁻¹ region . These spectroscopic fingerprints enable unambiguous identification of the compound and its stereoisomeric forms [15] [16].

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis [16]. The molecular ion peak appears at m/z 90, corresponding to the molecular weight of 1-chloro-2-butene [16]. Characteristic fragmentation includes loss of chlorine (m/z 55) and other alkyl fragments that support structural assignment [21].

Gas chromatography with polar stationary phases effectively separates cis and trans isomers based on retention time differences . This separation technique, combined with mass spectrometric detection, provides both qualitative identification and quantitative analysis capabilities [15] .

Spectroscopic MethodKey Diagnostic FeatureTypical Value/RangeSource
¹H Nuclear Magnetic ResonanceCoupling constantsVariable (cis vs trans)
Infrared SpectroscopyC=C stretch~1650 cm⁻¹
Infrared SpectroscopyC-Cl stretch610-650 cm⁻¹
Mass SpectrometryMolecular ionm/z 90 [16]
Mass SpectrometryBase fragmentm/z 55 (loss of Cl)

Computational Structure Verification

Computational chemistry methods provide detailed insights into the electronic structure and geometric parameters of 1-chloro-2-butene [12] [20]. Density Functional Theory calculations at the B3LYP/6-311++G(d,p) level have been employed to determine optimized molecular geometries and electronic properties [12]. These calculations confirm experimental structural parameters and provide additional thermodynamic data [12].

Quantum chemical topology analysis reveals electron density distribution patterns that explain the bonding characteristics and reactivity patterns [30]. The computational approach enables determination of molecular descriptors including ionization potential, electron affinity, molecular hardness, and electrophilicity index [12]. These parameters provide quantitative measures of chemical reactivity and stability [12].

Molecular orbital calculations demonstrate the electronic structure of both frontier orbitals and the overall molecular orbital framework [12] [30]. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies provide insight into chemical reactivity and potential reaction pathways [12]. Principal component analysis of calculated molecular descriptors enables systematic classification of structural and electronic properties [12].

Computational verification of experimental geometries shows excellent agreement between calculated and observed bond lengths, bond angles, and dihedral angles [20]. Three-dimensional molecular modeling provides visualization of the spatial arrangement and enables prediction of conformational preferences [20].

Computational ParameterMethodApplicationSource
Geometry OptimizationB3LYP/6-311++G(d,p)Structure determination [12]
Molecular DescriptorsDensity Functional TheoryReactivity prediction [12]
Electron Density AnalysisQuantum Chemical TopologyBonding characterization [30]
Molecular Orbital AnalysisDensity Functional TheoryElectronic structure [12]
Principal Component AnalysisStatistical MethodsProperty classification [12]

XLogP3

1.7

UNII

XX3QN28JUX

GHS Hazard Statements

Aggregated GHS information provided by 235 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (85.96%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H290 (68.94%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (83.4%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (16.6%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (82.98%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (16.17%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (99.15%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (82.98%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

4894-61-5
591-97-9

Wikipedia

(E)-1-Chloro-2-butene

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

General Manufacturing Information

2-Butene, 1-chloro-, (2E)-: ACTIVE
2-Butene, 1-chloro-: ACTIVE

Dates

Modify: 2023-08-15

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